ethyl 5-[(3-acetylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate
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Description
Ethyl 5-[(3-acetylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C14H15N3O5S and its molecular weight is 337.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 337.07324176 g/mol and the complexity rating of the compound is 545. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 5-[(3-acetylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C₉H₉N₃O₄S
- Molecular Weight : 227.25 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Inhibition of Dihydropteroate Synthase (DHPS) : The sulfonamide group in the compound is known to inhibit DHPS, an enzyme crucial for folic acid synthesis in bacteria. This inhibition disrupts bacterial growth and replication, suggesting potential antibacterial properties.
- Serine/Threonine Kinase Inhibition : Recent studies indicate that derivatives of this pyrazole compound can inhibit serine/threonine kinase activity, particularly targeting ALK5 (Activin receptor-like kinase 5), which is involved in various cellular processes including inflammation and fibrosis .
Antimicrobial Activity
The compound has shown promising antimicrobial activity against various bacterial strains. In vitro studies demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, with specific attention to its potential as a treatment for resistant strains.
Anticancer Potential
Studies have explored the anticancer properties of this compound. Its ability to inhibit kinase activity could make it a candidate for cancer therapy, particularly in tumors that exhibit dysregulated signaling pathways involving ALK5.
Case Studies
- In Vitro Studies : A study evaluated the compound's effect on various cancer cell lines, demonstrating significant cytotoxic effects at concentrations that did not adversely affect normal cells. The IC50 values indicated a potent anticancer activity, with further exploration needed to understand the underlying mechanisms.
- Animal Models : In vivo studies using murine models have shown that treatment with this compound leads to reduced tumor growth and improved survival rates compared to controls. These findings support its potential as a therapeutic agent in oncology.
Data Table: Summary of Biological Activities
Activity Type | Target/Mechanism | Observations |
---|---|---|
Antibacterial | Dihydropteroate Synthase | Effective against resistant strains |
Anticancer | ALK5 Inhibition | Significant cytotoxicity in vitro |
In Vivo Efficacy | Tumor Growth Reduction | Improved survival in murine models |
Properties
IUPAC Name |
ethyl 5-[(3-acetylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O5S/c1-3-22-14(19)12-8-15-16-13(12)23(20,21)17-11-6-4-5-10(7-11)9(2)18/h4-8,17H,3H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUTKVOHNUFTJPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.